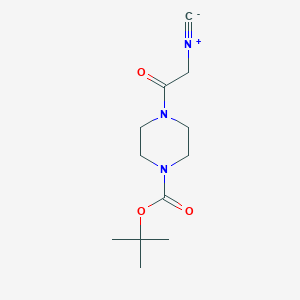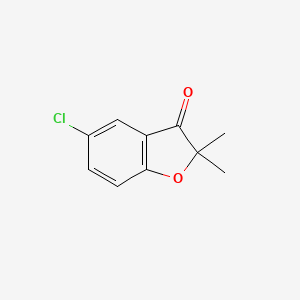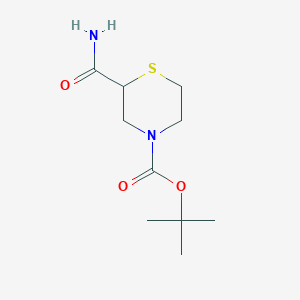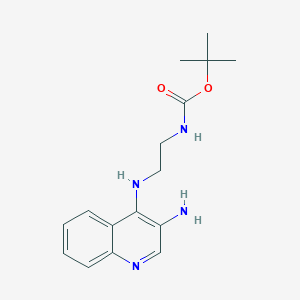
tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate
Vue d'ensemble
Description
tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is a synthetic organic compound with the molecular formula C16H21N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a carbamate group, which is an ester of carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of 3-aminoquinoline, which is then reacted with tert-butyl 2-bromoethylcarbamate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of bases such as K2CO3 or NaH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-[(2-aminoquinolin-4-yl)oxy]ethylcarbamate
- Tert-butyl 2-[(2-imino-1,2-dihydroquinolin-4-yl)oxy]ethylcarbamate
- Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
Uniqueness
tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(3-aminoquinolin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-8-18-14-11-6-4-5-7-13(11)20-10-12(14)17/h4-7,10H,8-9,17H2,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
KJMQCIHYGZWPKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1=C(C=NC2=CC=CC=C21)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8458259.png)
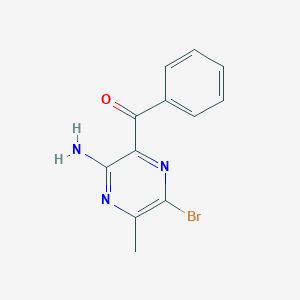
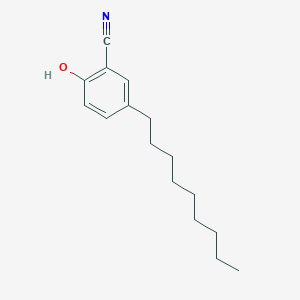

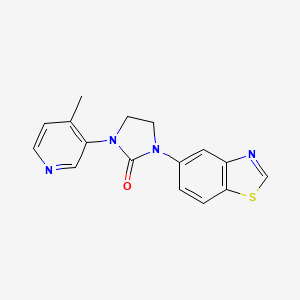
![Imidazo[2,1-b]thiazole,5-[4-(methylsulfonyl)phenyl]-6-phenyl-](/img/structure/B8458296.png)
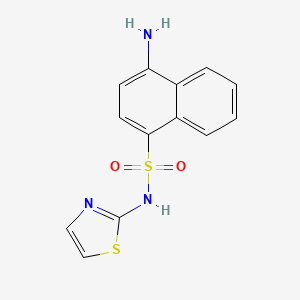

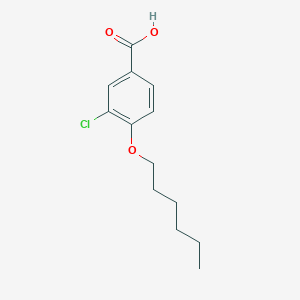

![tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B8458325.png)
